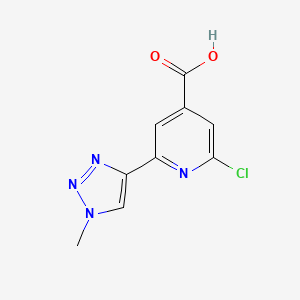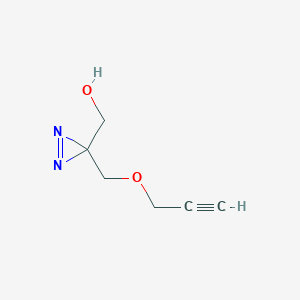
1-((2-Methylbenzyl)thio)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Methylbenzyl)thio)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a thioether group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylbenzyl)thio)propan-2-one typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea, which is then hydrolyzed to yield the desired thioether compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-((2-Methylbenzyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
1-((2-Methylbenzyl)thio)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((2-Methylbenzyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
類似化合物との比較
Similar Compounds
1-((2-Methylbenzyl)thio)ethanone: Similar structure but with an ethanone backbone.
1-((2-Methylbenzyl)thio)butan-2-one: Similar structure but with a butanone backbone.
1-((2-Methylbenzyl)thio)pentan-2-one: Similar structure but with a pentanone backbone.
Uniqueness
1-((2-Methylbenzyl)thio)propan-2-one is unique due to its specific combination of a thioether group and a propanone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
特性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
1-[(2-methylphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)8-13-7-10(2)12/h3-6H,7-8H2,1-2H3 |
InChIキー |
YBMQFUAHGVQJBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)



![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
